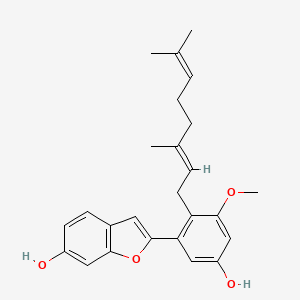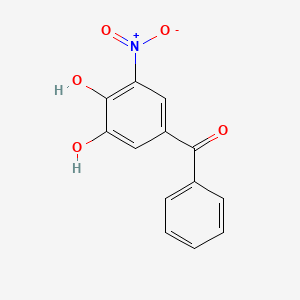
RH 237
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .
化学反応の分析
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to monitor neuronal activity and membrane potentials.
Medicine: Utilized in high-throughput drug screening and ion channel studies.
Industry: Applied in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .
類似化合物との比較
Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:
Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.
RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.
The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .
特性
CAS番号 |
83668-91-1 |
|---|---|
分子式 |
C29H40N2O3S |
分子量 |
496.7 g/mol |
IUPAC名 |
4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |
InChIキー |
VJFBYTPFDXZYDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
異性体SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
同義語 |
4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)








![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)




